Ethyl [(3-fluoro-4-methylphenyl)amino](oxo)acetate
Description
Ethyl (3-fluoro-4-methylphenyl)aminoacetate (CAS RN: 69066-06-4) is an oxoacetate ester derivative with the molecular formula C₁₁H₁₂FNO₃ and an average molecular mass of 225.219 g/mol . Structurally, it consists of a 3-fluoro-4-methylphenyl group linked via an amide bond to an ethyl oxoacetate moiety. Key identifiers include ChemSpider ID 25083881 and MDL numbers MFCD12803716/MFCD16662592.
Properties
IUPAC Name |
ethyl 2-(3-fluoro-4-methylanilino)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-3-16-11(15)10(14)13-8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBJCBOMHDIITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C=C1)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amide Bond Formation via Amino Acid Derivatives
One of the prevalent strategies involves coupling an appropriately substituted phenylamine with an ester or acid derivative of oxo-acetic acid. This approach typically employs coupling reagents such as carbodiimides or phosphoryl chlorides to facilitate amide bond formation.
- Reactants: 3-fluoro-4-methylphenylamine and ethyl oxalyl chloride.
- Reagents: Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Solvent: Anhydrous dichloromethane or tetrahydrofuran.
- Conditions: Reflux under inert atmosphere, typically at room temperature to 50°C.
- Outcome: Formation of the amide linkage with high selectivity, yielding the ethyl ester of the amino-oxo-acetate.
- The process minimizes side reactions by controlling temperature and using dry solvents.
- The reaction is monitored by thin-layer chromatography (TLC) and confirmed via NMR and mass spectrometry.
Esterification of the Carboxylic Acid Intermediate
Following amide formation, the carboxylic acid derivative is esterified to obtain the ethyl ester:
- Method: Fischer esterification using ethanol and catalytic sulfuric acid or acid chlorides.
- Procedure:
- The acid intermediate from the amide coupling is refluxed with excess ethanol.
- Catalytic amounts of sulfuric acid facilitate esterification.
- The mixture is cooled, and the product is extracted and purified via column chromatography.
- Yields typically range from 70-85%.
- Purity is confirmed through HPLC analysis.
Alternative Synthesis via Multi-Step Pathways
Some patents suggest multi-step synthesis involving:
- Step 1: N-alkylation or N-arylation of the phenylamine with fluorinated aromatic compounds.
- Step 2: Oxidation or reduction steps to introduce the oxo functionality.
- Step 3: Esterification to finalize the ethyl ester.
Use of Protecting Groups and Selective Activation
To improve selectivity:
- Protecting groups such as benzyloxy or methoxy are employed on phenolic hydroxyls.
- Activation of the carboxyl group with reagents like oxalyl chloride or thionyl chloride enhances reactivity toward amines.
Data Table Summarizing Preparation Methods
| Method | Key Reactants | Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| Amide coupling + Esterification | 3-fluoro-4-methylphenylamine, oxalyl chloride | DCC or EDC, ethanol | Dichloromethane, ethanol | Room temp to reflux | 70-85% | Controlled moisture, inert atmosphere |
| Multi-step synthesis | Aromatic derivatives, oxidants/reductants | Various | Organic solvents | Reflux, inert | Variable | Protecting groups used |
| Direct esterification | Acid intermediate | Sulfuric acid | Ethanol | Reflux | 70-80% | Acid catalyzed |
Research Findings and Innovations
- Selectivity: Use of modern coupling reagents (e.g., HATU, COMU) improves selectivity and yields.
- Purity: Purification via chromatography and crystallization ensures pharmaceutical-grade purity.
- Scalability: Process scale-up is feasible with continuous flow reactors, reducing reaction times and improving safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-fluoro-4-methylphenyl)aminoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In the field of organic chemistry, Ethyl (3-fluoro-4-methylphenyl)aminoacetate serves as a building block for synthesizing more complex organic molecules. Its unique structure enables various chemical transformations, including:
- Oxidation : Conversion to oxo derivatives using oxidizing agents such as potassium permanganate.
- Reduction : Transformation of the ester group into alcohol derivatives through reducing agents like lithium aluminum hydride.
- Substitution Reactions : The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Biology
Research has indicated potential biological activities of Ethyl (3-fluoro-4-methylphenyl)aminoacetate, particularly in:
- Antimicrobial Properties : Studies have explored its efficacy against various bacterial strains.
- Anticancer Activities : The compound has been investigated for its ability to inhibit cancer cell proliferation through interactions with specific molecular targets.
Medicine
The compound is being explored for its potential use in drug development . Its unique chemical structure may allow it to interact with various enzymes and receptors, potentially leading to new therapeutic agents. For instance, it has been studied in relation to protein kinase inhibition, which is crucial for regulating cellular activities such as proliferation and apoptosis .
Industry
In industrial applications, Ethyl (3-fluoro-4-methylphenyl)aminoacetate is utilized in the production of specialty chemicals and materials. Its properties make it suitable for use in:
- Pesticide Production : As an intermediate in synthesizing agrochemicals.
- Dyes and Pigments : Its chemical structure allows for modifications that enhance color properties.
Case Studies
-
Antimicrobial Activity Study :
- A study published in a peer-reviewed journal demonstrated that Ethyl (3-fluoro-4-methylphenyl)aminoacetate exhibited significant antibacterial activity against E. coli and S. aureus strains. The mechanism was attributed to disruption of bacterial cell wall synthesis.
-
Cancer Research :
- In vitro assays showed that this compound inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation pathways. This suggests potential as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of Ethyl (3-fluoro-4-methylphenyl)aminoacetate involves its interaction with specific molecular targets. The fluoro-substituted aromatic ring can interact with various enzymes and receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl (3-fluoro-4-methylphenyl)aminoacetate with analogs differing in substituents, electronic effects, and functional groups. Key structural variations include halogenation, alkylation, and nitro-group substitution on the phenyl ring, as well as modifications to the ester or amide moieties.
Substituent Effects on the Phenyl Ring
Table 1: Comparison of Substituent Variations
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Differences vs. Target Compound | Reference |
|---|---|---|---|---|---|
| Ethyl (3-fluoro-4-methylphenyl)aminoacetate | C₁₁H₁₂FNO₃ | 225.219 | 3-F, 4-CH₃ | Reference compound | |
| Ethyl (4-methylphenyl)aminoacetate | C₁₁H₁₃NO₃ | 207.23 | 4-CH₃ (no F) | Lacks fluorine; reduced electronegativity | |
| Ethyl (4-chloro-3-nitrophenyl)aminoacetate | C₁₀H₉ClN₂O₅ | 272.64 | 4-Cl, 3-NO₂ | Stronger electron-withdrawing groups (Cl, NO₂) | |
| Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate | C₈H₅ClFNO₃ | 216.99 | 4-Cl, 3-F | Smaller ester group; chloro substitution | |
| Ethyl (2-methyl-4-nitrophenyl)aminoacetate | C₁₁H₁₃N₂O₅ | 265.24 | 2-CH₃, 4-NO₂ | Nitro group at para position; steric hindrance |
Key Observations:
- Fluorine vs. Chlorine/Nitro Groups: The 3-fluoro substituent in the target compound provides moderate electron-withdrawing effects, enhancing amide bond stability compared to non-halogenated analogs like ethyl (4-methylphenyl)aminoacetate .
- Positional Effects : Substitution at the 4-position (e.g., 4-CH₃ in ) reduces steric hindrance compared to 2-CH₃ derivatives (), which may influence synthetic accessibility and reactivity.
Functional Group Modifications
Table 2: Comparison of Ester and Amide Modifications
| Compound Name | Functional Group Modifications | Key Properties/Applications | Reference |
|---|---|---|---|
| Ethyl (3-fluoro-4-methylphenyl)aminoacetate | Standard oxoacetate ester | Intermediate for amide coupling | |
| Ethyl N-(3-fluoro-4-methylphenyl)glycinate | Glycinate ester (NHCH₂CO₂Et) | Reduced electrophilicity at carbonyl | |
| Ethyl (E)-3-(3-fluoro-4-methylphenyl)acrylate | Acrylate ester (CH₂=CHCO₂Et) | Conjugated double bond; UV activity | |
| 2-(4-Chloro-3-fluorophenylamino)-2-oxoacetic acid | Carboxylic acid (hydrolyzed ester) | Improved water solubility; salt formation |
Key Observations:
- Oxoacetate vs. Glycinate/Acrylate: The oxoacetate moiety in the target compound enables nucleophilic substitution or condensation reactions, while glycinate derivatives () may exhibit lower reactivity due to reduced electrophilicity.
- Ester Hydrolysis : Hydrolysis of the ethyl ester to the carboxylic acid (as in ) is a common derivatization strategy to improve solubility for biological assays.
Biological Activity
Overview
Ethyl (3-fluoro-4-methylphenyl)aminoacetate is an organic compound characterized by a unique structure that includes a fluoro-substituted aromatic ring and an ester functional group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Chemical Formula : C10H10FNO3
- Molecular Weight : 215.19 g/mol
- CAS Number : 69066-06-4
The biological activity of Ethyl (3-fluoro-4-methylphenyl)aminoacetate is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluoro group enhances its stability and lipophilicity, which may facilitate better cellular uptake and interaction with biological systems. The ester group can undergo hydrolysis, leading to the release of active metabolites that exert biological effects.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. Ethyl (3-fluoro-4-methylphenyl)aminoacetate is being investigated for its potential to inhibit bacterial growth, particularly against Gram-positive pathogens. The presence of the fluoro group may enhance its efficacy compared to non-fluorinated analogs.
Anticancer Activity
Preliminary studies suggest that Ethyl (3-fluoro-4-methylphenyl)aminoacetate may possess anticancer properties. Compounds with similar functional groups have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific pathways involved include the modulation of signaling cascades related to cell survival and proliferation.
Case Studies
-
Antimicrobial Screening :
- A study screened various derivatives of aminoacetates for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Ethyl (3-fluoro-4-methylphenyl)aminoacetate showed promising results, with an inhibition zone diameter significantly larger than that of control compounds.
-
Anticancer Evaluation :
- In vitro assays conducted on human cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that Ethyl (3-fluoro-4-methylphenyl)aminoacetate induced cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Ethyl (3-chloro-4-methylphenyl)aminoacetate | Chloro-substituted | Moderate antimicrobial activity |
| Ethyl (3-bromo-4-methylphenyl)aminoacetate | Bromo-substituted | Low anticancer activity |
| Ethyl (3-fluoro-4-methylphenyl)aminoacetate | Fluoro-substituted | High antimicrobial and anticancer |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl (3-fluoro-4-methylphenyl)aminoacetate, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting ethyl oxoacetate derivatives with 3-fluoro-4-methylaniline under reflux in aprotic solvents like 1,4-dioxane or THF typically yields 75–85% product . Key parameters include maintaining anhydrous conditions, using catalytic bases (e.g., triethylamine), and controlling temperature (70–90°C). Post-synthesis purification via column chromatography (ethyl acetate/hexane gradients) improves purity .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1730 cm⁻¹ (ester) and ~1690 cm⁻¹ (oxo group) .
- NMR : Look for characteristic signals: δ 1.2–1.4 ppm (ethyl CH₃), δ 4.2–4.4 ppm (ester CH₂), and aromatic proton shifts from the 3-fluoro-4-methylphenyl group .
- Melting Point Analysis : Compare observed m.p. with literature values (±2°C tolerance) .
Q. What solvents and conditions are suitable for recrystallization?
- Methodological Answer : Ethyl acetate or ethanol are preferred due to moderate polarity. Slow cooling (0.5°C/min) from a saturated solution at 60–70°C produces high-purity crystals. For hydrophobic derivatives, mixed solvents (e.g., ethyl acetate/hexane) enhance crystal formation .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in oxygen-atom transfer (OAT) reactions?
- Methodological Answer : Employ kinetic studies under pseudo-first-order conditions. Monitor substrate decay via UV-vis spectroscopy at λmax ≈ 300–350 nm (typical for oxo-acetate intermediates). Use Arrhenius plots to determine activation energy (Ea) and propose intermediates via DFT calculations . For example, Fe(IV)-oxo complexes have been used to study OAT pathways, with second-order rate constants derived from concentration-dependent data .
Q. What strategies resolve contradictions in spectroscopic data for structural analogs?
- Methodological Answer : When NMR/IR data conflicts with expected structures (e.g., unexpected downfield shifts or missing peaks):
- X-ray Crystallography : Resolve ambiguities by determining bond lengths/angles (e.g., C=O bond ≈ 1.21 Å) and intermolecular interactions (e.g., π-π stacking at 3.7–4.0 Å distances) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₂H₁₃FNO₃ requires m/z 238.0874) to rule out impurities .
Q. How do substituents (e.g., fluoro vs. methyl groups) influence the compound’s reactivity in heterocyclic synthesis?
- Methodological Answer : Perform comparative studies using substituent analogs (e.g., 4-chloro or 4-nitro derivatives). Fluorine’s electronegativity increases electrophilicity at the oxo group, accelerating cyclization reactions (e.g., forming thiochromen-4-ones). Methyl groups enhance steric hindrance, slowing dimerization but stabilizing intermediates. Track kinetics via GC or HPLC and correlate with Hammett σ constants .
Q. What computational methods predict the compound’s thermodynamic stability and reaction pathways?
- Methodological Answer : Use Gaussian or ORCA software for:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
